Cas no 147461-07-2 ((2-aminophenyl)(1-methyl-1H-imidazol-2-yl)-Methanone)

(2-aminophenyl)(1-methyl-1H-imidazol-2-yl)-Methanone structure
147461-07-2 structure
Product Name:(2-aminophenyl)(1-methyl-1H-imidazol-2-yl)-Methanone
CAS No:147461-07-2
MF:C11H11N3O
MW:201.224541902542
CID:1106370
PubChem ID:15281993
Update Time:2025-04-20

(2-aminophenyl)(1-methyl-1H-imidazol-2-yl)-Methanone Chemical and Physical Properties

Names and Identifiers

    • (2-aminophenyl)(1-methyl-1H-imidazol-2-yl)-Methanone
    • (2-aminophenyl)-(1-methylimidazol-2-yl)methanone
    • 147461-07-2
    • Methanone, (2-aminophenyl)(1-methyl-1H-imidazol-2-yl)-
    • (2-Aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone
    • DTXSID30570963
    • AKOS000149108
    • SCHEMBL8550607
    • Inchi: 1S/C11H11N3O/c1-14-7-6-13-11(14)10(15)8-4-2-3-5-9(8)12/h2-7H,12H2,1H3
    • InChI Key: RGKGUQXXXGLLEC-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1N)C1=NC=CN1C

Computed Properties

  • Exact Mass: 201.09033
  • Monoisotopic Mass: 201.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 60.9Ų

Experimental Properties

  • PSA: 60.91
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